![molecular formula C14H16ClN3O4S B2900741 N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1788639-41-7](/img/structure/B2900741.png)
N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as NAPB, is a chemical compound that has been widely studied for its potential applications in scientific research. NAPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of NAPB is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. NAPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NAPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. NAPB has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, NAPB has been shown to have anti-microbial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NAPB in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, NAPB has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using NAPB is its relatively high cost compared to other sulfonamide compounds.
Zukünftige Richtungen
There are several future directions for research on NAPB. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of NAPB and its potential as a therapeutic agent for various diseases. Finally, more research is needed to explore the potential of NAPB as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of NAPB involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 4-aminophenylethylamine hydrochloride in the presence of a base such as triethylamine. The reaction yields N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
NAPB has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. NAPB has also been investigated for its potential as a diagnostic tool for various diseases, such as Alzheimer's disease and cancer.
Eigenschaften
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S.ClH/c1-10(15)11-2-4-12(5-3-11)16-22(20,21)14-8-6-13(7-9-14)17(18)19;/h2-10,16H,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDWBQKWFRJZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

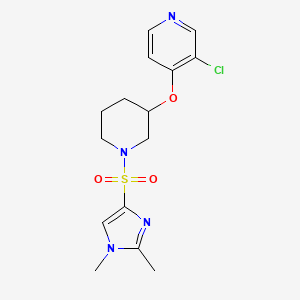
![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)
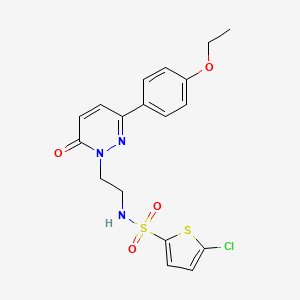
![6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2900665.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)
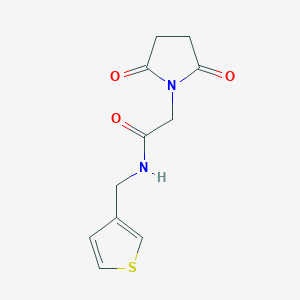
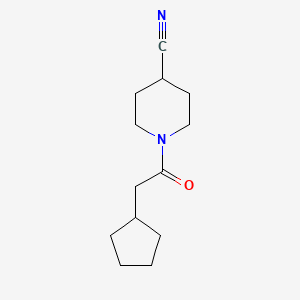
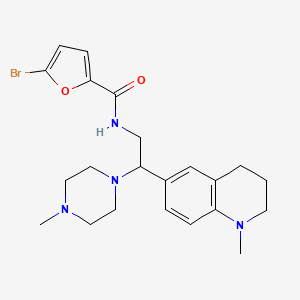

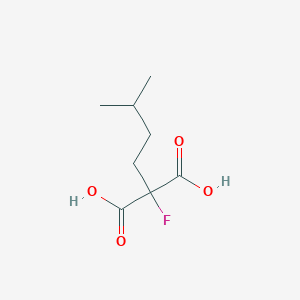
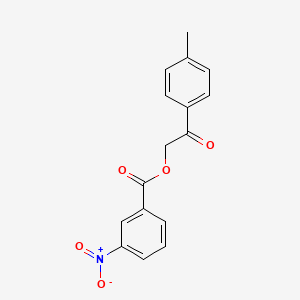
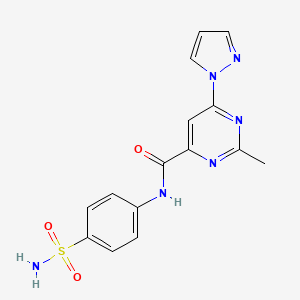
![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)